2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
Description
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-methoxycarbonylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h3,5-7H,2,4H2,1H3,(H,10,11) |
InChI Key |
OAKAPFPXXUWHMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=CCCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Esterification of Cyclohex-3-enecarboxylic Acid
- Reaction: Cyclohex-3-enecarboxylic acid is converted to methylcyclohexene-3-carboxylate by esterification.
- Conditions: Reflux with methanol in the presence of concentrated sulfuric acid as a catalyst.
- Yield: Approximately 90%.
- Procedure: The acid (10 g, 0.0793 mol) is refluxed overnight in methanol (100 mL) with sulfuric acid. After completion, the mixture is neutralized, extracted, and purified by column chromatography.
- Characterization: The product is a pale brown liquid with boiling point 183–186 °C. Spectral data confirm the structure with characteristic proton signals and IR absorption bands indicative of ester functionality.
Oxidation to 3-(Methoxycarbonyl)hexanedioic Acid
- Reaction: Methylcyclohexene-3-carboxylate undergoes oxidative ring cleavage using potassium permanganate.
- Conditions: Stirring with excess potassium permanganate in aqueous solution at 2–8 °C for 5–8 hours.
- Yield: Approximately 86%.
- Procedure: The ester is added to a cooled aqueous KMnO4 solution. After oxidation, excess KMnO4 is quenched with sulfur dioxide, acidified with hydrochloric acid, and extracted.
- Characterization: The product is a solid with melting point 93–97 °C, showing broad hydroxyl/carboxyl IR bands and proton signals consistent with a diacid and ester moiety.
Dieckmann Condensation to Form Cyclopentanone Derivative
- Reaction: Intramolecular Dieckmann condensation of 3-(methoxycarbonyl)hexanedioic acid in acetic anhydride with sodium acetate.
- Conditions: Reflux in acetic anhydride with sodium acetate, followed by cooling and workup.
- Yield: Approximately 84%.
- Procedure: The diacid is refluxed with sodium acetate and acetic anhydride until CO2 evolution ceases, then cooled and extracted.
- Outcome: Formation of a cyclopentanone ring system via ring contraction from the original cyclohexene system.
Summary of Reaction Scheme
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclohex-3-enecarboxylic acid | Methanol, H2SO4, reflux overnight | Methylcyclohexene-3-carboxylate | 90 | Esterification |
| 2 | Methylcyclohexene-3-carboxylate | KMnO4 (aq), 2–8 °C, 5–8 h | 3-(Methoxycarbonyl)hexanedioic acid | 86 | Oxidative ring cleavage |
| 3 | 3-(Methoxycarbonyl)hexanedioic acid | Acetic anhydride, sodium acetate, reflux | (±)-Methylcyclopentanone-3-carboxylate | 84 | Dieckmann condensation, ring contraction |
Mechanistic Insights
- Esterification: Acid-catalyzed nucleophilic substitution where methanol attacks the carboxylic acid carbonyl, forming the methyl ester.
- Oxidation: Potassium permanganate cleaves the cyclohexene double bond, opening the ring and introducing additional carboxyl groups.
- Dieckmann Condensation: Intramolecular Claisen condensation where the diester undergoes cyclization forming a five-membered cyclopentanone ring, releasing CO2.
This sequence efficiently transforms a six-membered cyclohexene ring into a five-membered cyclopentanone derivative, a key intermediate in the synthesis of biologically active cyclopentanoid compounds.
Research Findings and Applications
- This synthetic route provides a practical and high-yielding method to access methyl 2-(methoxycarbonyl)cyclohex-3-enecarboxylate and its derivatives.
- The method has been validated by spectral data (NMR, IR, MS) consistent with literature reports.
- The compound serves as a precursor in the synthesis of antitumor agents such as sarkomycin derivatives.
- The approach is scalable and uses readily available reagents, making it suitable for both academic research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrophthalic acid methyl ester undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Tetrahydrophthalic acid and methanol.
Reduction: Tetrahydrophthalic alcohol.
Substitution: Various substituted tetrahydrophthalic derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrahydrophthalic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrahydrophthalic acid methyl ester involves its ability to undergo various chemical transformations. For example, during hydrolysis, the ester group is protonated, making it more susceptible to nucleophilic attack by water, leading to the formation of tetrahydrophthalic acid and methanol . In reduction reactions, the ester is converted to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Positional Isomers: 6-Substituted Cyclohexene Derivatives
The 6-(methoxycarbonyl)cyclohex-3-enecarboxylic acid (CAS: 6990-06-3) is a positional isomer where the methoxycarbonyl group resides at the 6-position instead of the 2-position.
- Hydrogen bonding : In 4-(3-Methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic acid (), hydrogen-bonded RS dimers form due to the carboxylic acid group’s orientation, creating an R₂²(8) ring motif . The 2-substituted analog may exhibit similar dimerization but with distinct spatial arrangements.
- Conformational stability : The cyclohexene ring adopts a half-chair conformation in related compounds, with torsion angles near 180° between key atoms (e.g., C4–C5–C6–C1 in ). Substituent positions influence ring puckering and planarity .
Table 1: Comparison of Cyclohexene Derivatives
Cyclopropane-Based Analogs
Cyclopropane derivatives like (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 88335-97-1) replace the cyclohexene ring with a strained cyclopropane ring. Key differences include:
- Ring strain : The cyclopropane’s 60° bond angles increase reactivity, making it more susceptible to ring-opening reactions compared to the less-strained cyclohexene system .
- Stereochemical complexity : Cyclopropane derivatives exhibit enantiomeric pairs (e.g., (1R,2R) vs. (1R,2S)), with applications in chiral drug intermediates .
Functionalized Aliphatic Chains
Compounds like 7-hydroxy-3-(methoxycarbonyl)-2-methylenenonanoic acid () feature linear aliphatic chains with additional functional groups (e.g., hydroxy, methylene). These differences lead to:
Biological Activity
2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula of 2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is . It features a cyclohexene ring with a methoxycarbonyl group and a carboxylic acid functional group, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 182.17 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P | 1.23 |
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of 2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid. In vitro experiments demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The compound induced apoptosis through the activation of caspase pathways, particularly caspase-3, leading to cell cycle arrest in the S phase.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of 2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid on HepG2 cells using the MTT assay. The results indicated:
- IC50 Value : 25 µM
- Mechanism : Induction of apoptosis via caspase activation
- Cell Cycle Analysis : Arrest in S phase confirmed by flow cytometry.
Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory effects. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Table: Anti-inflammatory Activity Data
| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| LPS | 300 ± 20 | 400 ± 30 |
| LPS + Compound | 120 ± 15 | 180 ± 20 |
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
Results Summary:
- Staphylococcus aureus MIC : 32 µg/mL
- Escherichia coli MIC : 64 µg/mL
These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Q & A
Q. Methodological Insight :
- Classical Synthesis : Requires protection/deprotection steps for carboxylic acid and ester groups, with purification via column chromatography.
- Chemo-Enzymatic : Utilizes lipases or esterases for enantiomeric resolution, reducing racemization risks .
What analytical techniques are critical for characterizing 2-(methoxycarbonyl)cyclohex-3-enecarboxylic acid and its stereoisomers?
Basic Research Question
Structural elucidation relies on:
- NMR Spectroscopy : - and -NMR to confirm regiochemistry and ester/carboxylic acid functionality (e.g., δ ~3.7 ppm for methoxy groups) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous cyclohexene derivatives (e.g., 2,6,6-trimethylcyclohex-2-enecarboxylic acid in ).
- Chiral HPLC : Essential for separating enantiomers, such as the (1R,6S)-isomer documented in , using columns like Chiralpak IA/IB .
Data Cross-Validation : Discrepancies in melting points or optical rotation values (e.g., for a hydrochloride salt in ) should prompt re-analysis with alternative methods .
How can researchers address stereochemical inconsistencies in synthetic batches of this compound?
Advanced Research Question
Stereochemical purity is critical for biological activity. Contradictions may arise from:
- Incomplete Enantiomeric Resolution : Use chiral catalysts (e.g., Jacobsen’s catalysts) or enzymatic esterification to enhance enantiomeric excess (e.g., >97% ee achieved for (1R,6S)-isomer in ) .
- Racemization During Workup : Avoid high temperatures (>40°C) and acidic/basic conditions post-synthesis.
Case Study : highlights the use of tert-butoxycarbonyl (Boc) protection to stabilize intermediates during stereo-controlled synthesis of cyclohexene amino acids .
What strategies resolve contradictions in reported spectroscopic data for this compound?
Advanced Research Question
Discrepancies in NMR or mass spectra often stem from:
- Solvent Effects : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3) for -NMR comparisons.
- Impurity Profiles : Combine LC-MS (e.g., m/z 414 observed in ) with elemental analysis to verify purity .
- Reference Standards : Use pharmacopeial-grade analogs (e.g., 3-cyclohexene-1-carboxylic acid in ) for calibration .
How is this compound utilized in drug development intermediates?
Advanced Research Question
While direct applications are not fully documented, structurally related cyclohexene derivatives serve as:
- Peptidomimetic Scaffolds : The cis/trans configuration of carboxylic acid groups influences receptor binding, as seen in cyclohexane β-amino acids () .
- Prodrug Candidates : Methoxycarbonyl esters enhance membrane permeability, analogous to methyl docos-13-enoate derivatives () .
What methodological challenges arise during scale-up of enantiomerically pure batches?
Advanced Research Question
Key challenges include:
- Enzyme Denaturation : Immobilize enzymes on solid supports to improve reusability in chemo-enzymatic processes .
- Crystallization Difficulties : Optimize solvent systems (e.g., ethanol/water mixtures) using phase diagrams, as applied for (1S,2R)-2-aminocyclohex-3-enecarboxylic acid hydrochloride in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
